molecular formula C6H9NO2 B1588673 (2,5-Dimethyl-1,3-oxazol-4-yl)methanol CAS No. 92901-94-5

(2,5-Dimethyl-1,3-oxazol-4-yl)methanol

Cat. No.: B1588673
CAS No.: 92901-94-5
M. Wt: 127.14 g/mol
InChI Key: YURZVIJMKNBRIC-UHFFFAOYSA-N
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Description

“(2,5-Dimethyl-1,3-oxazol-4-yl)methanol” is an oxazole . It has the empirical formula C6H9NO2 and a molecular weight of 127.14 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is Cc1nc(CO)c©o1 and its InChI is 1S/C6H9NO2/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3 . These representations provide a way to visualize the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” has an empirical formula of C6H9NO2 and a molecular weight of 127.14 . More specific physical and chemical properties are not provided in the sources retrieved.

Scientific Research Applications

Multistep Synthesis

One application is in multistep synthesis processes, such as the synthesis of dimethyl sulfomycinamate, a compound derived from the sulfomycin family of antibiotics. This synthesis demonstrates the utility of (2,5-Dimethyl-1,3-oxazol-4-yl)methanol in complex organic reactions, showcasing its role in achieving regiocontrolled heteroannulation reactions (Bagley et al., 2005).

Reaction Mechanism Studies

Another study focused on the revision of product structures formed during reactions of dialkyl 2-butynoate with aniline and formaldehyde, indicating the relevance of this compound in understanding reaction mechanisms and correcting structural misassignments (Srikrishna et al., 2010).

Catalysis and Tautomerism

Research into 2-acylmethyl-2-oxazolines, which are closely related to this compound, has provided insights into tautomerism and metal complexation. This includes studies on their synthetic routes, structural and theoretical analysis, indicating their potential as ligands in coordination chemistry and metal-mediated catalysis (Jones et al., 2013).

Renewable Materials and Energy

There's also interest in the catalyzed condensation of glycerol with other compounds to produce cyclic acetals, showcasing the potential of using this compound derivatives as intermediates in the creation of renewable materials (Deutsch et al., 2007).

Cleaner Fuel Technologies

Moreover, studies have explored novel electrochemical routes for cleaner fuel production, such as the synthesis of dimethyl ether from methanol, highlighting the significance of this compound in the development of green combustion fuels and the "Methanol Economy" scenario (Cassone et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(2,5-dimethyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-4-6(3-8)7-5(2)9-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURZVIJMKNBRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428150
Record name (2,5-Dimethyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92901-94-5
Record name (2,5-Dimethyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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